Benzoic acid, 4-(2-propynylamino)-

Medicinal Chemistry Antifolate Design Structure-Activity Relationship

Benzoic acid, 4-(2-propynylamino)- (CAS 107174-54-9) is a para-substituted benzoic acid derivative bearing a propargylamino (–NH–CH₂–C≡CH) group. It belongs to the class of alkynyl-functionalized aromatic carboxylic acids and is primarily employed as a synthetic intermediate in medicinal chemistry and chemical biology.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 107174-54-9
Cat. No. B13631947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(2-propynylamino)-
CAS107174-54-9
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC#CCNC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H9NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h1,3-6,11H,7H2,(H,12,13)
InChIKeyDNZMVBPBFGNSLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 4-(2-Propynylamino)- (CAS 107174-54-9): Core Structural Identity and Procurement-Relevant Classification


Benzoic acid, 4-(2-propynylamino)- (CAS 107174-54-9) is a para-substituted benzoic acid derivative bearing a propargylamino (–NH–CH₂–C≡CH) group. It belongs to the class of alkynyl-functionalized aromatic carboxylic acids and is primarily employed as a synthetic intermediate in medicinal chemistry and chemical biology [1]. The molecule integrates three reactive centers—a terminal alkyne, a secondary amine, and a carboxylic acid—within a low-molecular-weight scaffold (C₁₀H₉NO₂, MW 175.18 g/mol), enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), amide bond formation, and further N-functionalization [2]. Its predicted LogP is 1.50 and its topological polar surface area is 49.3 Ų [3].

Why Generic Substitution Fails for Benzoic Acid, 4-(2-Propynylamino)- (CAS 107174-54-9): The Functional Group Triad Cannot Be Interchanged


Simple replacement with in-class analogs such as 4-ethynylbenzoic acid, 4-(propylamino)benzoic acid, or the ethyl ester derivative leads to loss of critical functionality. 4-Ethynylbenzoic acid lacks the secondary amine linker, which provides a hydrogen-bond donor (HBD) and modulates electron density on the aromatic ring; this NH group is essential in antifolate pharmacophores where it participates in target binding [1]. The saturated propylamino analog forfeits the alkyne handle required for CuAAC conjugation. The ethyl ester (CAS 101248-36-6) necessitates an additional deprotection step to liberate the carboxylic acid for conjugation, adding synthetic complexity and reducing atom economy [2]. The precise para-substitution pattern is also critical, as meta-isomers (e.g., 3-(prop-2-ynylamino)benzoic acid, CAS 923112-68-9) alter the spatial orientation of the reactive groups, which can disrupt molecular recognition in biological systems . The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for Benzoic Acid, 4-(2-Propynylamino)- (CAS 107174-54-9) Versus Closest Analogs


Hydrogen-Bond Donor Capacity: NH Linker Versus Direct Ethynyl or Ether Linkage

The secondary amine (–NH–) in 4-(2-propynylamino)benzoic acid provides one hydrogen-bond donor (HBD), which is absent in the direct ethynyl analog 4-ethynylbenzoic acid (HBD count = 1 for –COOH only) and the ether analog 4-(2-propynyloxy)benzoic acid. In the context of thymidylate synthase (TS) inhibitor design, the NH linker of the propargylamino moiety participates in a key hydrogen-bond interaction with the enzyme active site; replacement with an oxygen linker or direct C–C attachment abolishes this interaction and reduces TS inhibitory potency by >10-fold in structurally related quinazoline antifolates [1]. The target compound has a computed HBD count of 2 (carboxylic acid OH + secondary amine NH) and a polar surface area of 49.3 Ų, compared to 37.3 Ų for 4-ethynylbenzoic acid (HBD = 1, PSA ≈ 37.3 Ų) [2].

Medicinal Chemistry Antifolate Design Structure-Activity Relationship

Click Chemistry Reactivity: Alkyne Integrity Versus Saturated Propylamino Analog

The terminal alkyne of 4-(2-propynylamino)benzoic acid enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reactivity feature entirely absent in the saturated analog 4-(propylamino)benzoic acid (CAS 73686-77-8). In a representative CuAAC model system, propargylamino-substituted benzoic acid derivatives undergo quantitative conversion (>95% yield) with benzyl azide under standard conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH, 25°C, 12 h), whereas the propylamino analog shows 0% conversion under identical conditions [1]. The target compound thus uniquely enables bioorthogonal conjugation strategies such as fluorescent labeling, PROTAC linker attachment, and biomolecule immobilization that are inaccessible with the saturated comparator [2].

Click Chemistry Bioconjugation CuAAC

Synthetic Efficiency: Free Carboxylic Acid Versus Ethyl Ester Analog in Conjugation Workflows

The free carboxylic acid of 4-(2-propynylamino)benzoic acid enables direct amide bond formation via standard coupling reagents (e.g., EDC/HOBt, HATU), whereas the ethyl ester analog (CAS 101248-36-6) requires a separate saponification step (e.g., LiOH, THF/H₂O, 0–25°C, 2–4 h) followed by acidification and extraction to liberate the acid, adding one synthetic step and reducing overall yield. In reported antifolate syntheses, direct use of tert-butyl 4-(prop-2-ynylamino)benzoate (CAS 112888-76-3) followed by TFA deprotection gives the free acid in >90% yield, but the tert-butyl ester is significantly more expensive (~$300–500/g) than the free acid (~$50–100/g from major suppliers) [1]. The ethyl ester analog (IC₅₀ = 27.7 μM against fibrinogen, BindingDB BDBM114662) also introduces an additional methylene group that alters LogP and may affect downstream biological activity relative to the free acid [2].

Synthetic Chemistry Amide Coupling Deprotection Efficiency

Para-Substitution Regiochemistry: Spatial Orientation Advantage Over Meta-Isomer

The para-substitution pattern of 4-(2-propynylamino)benzoic acid positions the propargylamino and carboxylic acid groups at opposite ends of the phenyl ring, providing a linear, rod-like geometry with an extended molecular length of approximately 9.5 Å (from alkyne terminus to carboxylate oxygen). In contrast, the meta-isomer 3-(prop-2-ynylamino)benzoic acid (CAS 923112-68-9) places the two functional groups at a 120° angle, reducing the effective linear extension to ~7.2 Å [1]. In antifolate TS inhibitor design, the para orientation is essential for spanning the distance between the quinazoline binding pocket and the glutamate-binding site; meta-substituted analogs show >50-fold reduction in TS inhibitory activity [2]. The linear geometry also facilitates the design of PROTACs and other bifunctional molecules where defined spatial separation of ligase-binding and target-binding motifs is required [3].

Regiochemistry Molecular Recognition Conjugation

Predicted Physicochemical Profile: pKa and LogP Differentiation from Non-Amine Analogs

The predicted pKa of the carboxylic acid group in 4-(2-propynylamino)benzoic acid is 6.19 ± 0.70, and its LogP is 1.50 . The presence of the electron-donating secondary amine at the para position increases the pKa of the benzoic acid relative to 4-ethynylbenzoic acid (predicted pKa ~4.0, LogP ~2.1), meaning the target compound is less ionized at physiological pH (fraction ionized at pH 7.4: ~94% for the target vs. >99.9% for 4-ethynylbenzoic acid) [1]. This difference can influence passive membrane permeability, protein binding, and formulation behavior. Additionally, the target compound's LogP of 1.50 falls within the optimal range for CNS drug-likeness (LogP 1–3), whereas the more lipophilic 4-(2-propynyloxy)benzoic acid (estimated LogP ~2.3) and the less lipophilic 4-aminobenzoic acid (LogP ~0.83) occupy less favorable positions in drug-likeness space [2].

Physicochemical Properties Drug-Likeness Permeability

Evidence-Backed Application Scenarios for Benzoic Acid, 4-(2-Propynylamino)- (CAS 107174-54-9)


Synthesis of Quinazoline-Based Thymidylate Synthase (TS) Inhibitors

The para-propargylamino benzoic acid scaffold is a key intermediate in the construction of non-polyglutamatable antifolates. Coupling of the free acid or its tert-butyl ester with 6-(bromomethyl)-quinazolin-4-one derivatives yields potent TS inhibitors (e.g., compound 26: TS IC₅₀ = 2.4 nM, L1210 cell IC₅₀ = 1.3 μM) [1]. The NH linker and linear para geometry are essential for bridging the quinazoline and glutamate-binding regions of the TS active site.

Click Chemistry-Based Bioconjugation and Fluorescent Labeling

The terminal alkyne enables CuAAC with azide-functionalized fluorophores, biotin, or PEG chains. The free carboxylic acid allows simultaneous or sequential amide coupling to biomolecules (e.g., lysine residues on proteins, amino-modified oligonucleotides) [2]. The carboxylic acid group itself can accelerate CuAAC kinetics, as demonstrated for benzoic acid derivatives in model studies, providing an intrinsic catalytic advantage over non-carboxylate alkyne reagents [3].

PROTAC Linker and Bifunctional Molecule Construction

The para-substituted linear geometry (~9.5 Å extension) and orthogonal reactivity of the alkyne and carboxylic acid make this compound an ideal building block for assembling heterobifunctional molecules such as PROTACs. The NH group offers an additional derivatization site for introducing structural diversity or modulating physicochemical properties without compromising the alkyne or acid handles [1].

Metal-Catalyzed Cross-Coupling and Material Science Applications

The terminal alkyne can participate in Sonogashira coupling with aryl halides, enabling the construction of extended π-conjugated systems for organic electronics or fluorescent probes. The carboxylic acid serves as an anchoring group for surface functionalization of metal oxides (e.g., TiO₂, ZnO) in dye-sensitized solar cells or sensor applications [2]. The NH linker provides a point of electronic tuning that distinguishes this compound from simple 4-ethynylbenzoic acid.

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